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molecular formula C12H13N3 B8779723 (R)-5,6-DIHYDRO-4H-BENZO[F]IMIDAZO[1,2-A]AZEPIN-4-AMINE

(R)-5,6-DIHYDRO-4H-BENZO[F]IMIDAZO[1,2-A]AZEPIN-4-AMINE

Cat. No. B8779723
M. Wt: 199.25 g/mol
InChI Key: UMFYXYABQLRNNV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299061B2

Procedure details

Charge a reactor with 35.9 kg of 5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride and 453 ml of water. Add 29.7 L of NH4OH 25% slowly within 30 minutes maintaining the temperature below 25° C. After the addition, the pH is 9 and is a clear brown solution. Crystallization is induced by adding 31.5 grams of seeds at 22° C. Stir the suspension for 8 hrs and cool to 5° C. Filter and wash the filter cake with 54 L of cold water and dry the resulting filter cake in the filter using N2/vacuum for 31 hrs which yields 5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine. Dissolve 29 kg of the crude filter cake in 145 L of ethanol portionwise. Remove 73 L of solvent by vacuum distillation. Add 108 L of ethanol and remove and distillation 133 L of solvent until the final concentration is 2 L/kg. Perform an in-process Karl Fischer analysis to determine the final water content at ≦0.1% w/w.
Name
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride
Quantity
35.9 kg
Type
reactant
Reaction Step One
Name
Quantity
453 mL
Type
solvent
Reaction Step One
Name
Quantity
29.7 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH:3]1[N:7]2[C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH2:10][CH2:11][CH:12]([NH2:13])[C:6]2=[N:5][CH:4]=1.[NH4+].[OH-]>O>[CH:3]1[N:7]2[C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH2:10][CH2:11][CH:12]([NH2:13])[C:6]2=[N:5][CH:4]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride
Quantity
35.9 kg
Type
reactant
Smiles
Cl.Cl.C1=CN=C2N1C1=C(CCC2N)C=CC=C1
Name
Quantity
453 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
29.7 L
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stir the suspension for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 25° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Crystallization
ADDITION
Type
ADDITION
Details
by adding 31.5 grams of seeds at 22° C
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the filter cake with 54 L of cold water
CUSTOM
Type
CUSTOM
Details
dry the resulting
FILTRATION
Type
FILTRATION
Details
filter cake in the filter
CUSTOM
Type
CUSTOM
Details
for 31 hrs
Duration
31 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1=CN=C2N1C1=C(CCC2N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08299061B2

Procedure details

Charge a reactor with 35.9 kg of 5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride and 453 ml of water. Add 29.7 L of NH4OH 25% slowly within 30 minutes maintaining the temperature below 25° C. After the addition, the pH is 9 and is a clear brown solution. Crystallization is induced by adding 31.5 grams of seeds at 22° C. Stir the suspension for 8 hrs and cool to 5° C. Filter and wash the filter cake with 54 L of cold water and dry the resulting filter cake in the filter using N2/vacuum for 31 hrs which yields 5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine. Dissolve 29 kg of the crude filter cake in 145 L of ethanol portionwise. Remove 73 L of solvent by vacuum distillation. Add 108 L of ethanol and remove and distillation 133 L of solvent until the final concentration is 2 L/kg. Perform an in-process Karl Fischer analysis to determine the final water content at ≦0.1% w/w.
Name
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride
Quantity
35.9 kg
Type
reactant
Reaction Step One
Name
Quantity
453 mL
Type
solvent
Reaction Step One
Name
Quantity
29.7 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH:3]1[N:7]2[C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH2:10][CH2:11][CH:12]([NH2:13])[C:6]2=[N:5][CH:4]=1.[NH4+].[OH-]>O>[CH:3]1[N:7]2[C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH2:10][CH2:11][CH:12]([NH2:13])[C:6]2=[N:5][CH:4]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine dihydrochloride
Quantity
35.9 kg
Type
reactant
Smiles
Cl.Cl.C1=CN=C2N1C1=C(CCC2N)C=CC=C1
Name
Quantity
453 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
29.7 L
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stir the suspension for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 25° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Crystallization
ADDITION
Type
ADDITION
Details
by adding 31.5 grams of seeds at 22° C
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the filter cake with 54 L of cold water
CUSTOM
Type
CUSTOM
Details
dry the resulting
FILTRATION
Type
FILTRATION
Details
filter cake in the filter
CUSTOM
Type
CUSTOM
Details
for 31 hrs
Duration
31 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1=CN=C2N1C1=C(CCC2N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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